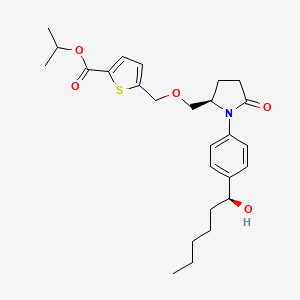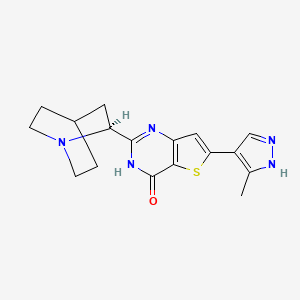
SNU-BP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SNU-BP is an agonist of PPAR-gamma, inhibiting lipopolysaccharide (LPS)-induced NO production and pro-inflammatory cytokines. SNU-BP potentiates interleukin-4-induced arginase-1 expression, and promotes microglial polarization toward an M2 anti-inflammatory phenotype.
Applications De Recherche Scientifique
1. Single Nucleotide Primer Extension (SNuPE) Analysis
SNuPE analysis, a method for allelic transcript discrimination, has been utilized in the study of mammalian gene expression. It requires only a 1 bp difference between alleles and is characterized by its simplicity and sensitivity. This technique can measure transcription products from homologous alleles at a diploid locus, which is important for understanding gene expression variations. The study by Greenwood and Burke (1996) highlights the effectiveness, range, and experimental variation of SNuPE analysis, emphasizing its utility in gene expression studies (Greenwood & Burke, 1996).
2. Inhibition of Pro-inflammatory Cytokines in Microglia
A study focusing on neuroinflammation found that a compound named SNU-BP can inhibit lipopolysaccharide (LPS)-induced nitric oxide production in microglia. SNU-BP was shown to suppress pro-inflammatory cytokines and inducible nitric oxide synthase in LPS-stimulated microglia, while promoting an anti-inflammatory phenotype. This research suggests that SNU-BP has potential therapeutic applications in neuroinflammatory diseases (Song et al., 2016).
3. Polarization Attack on Continuous-Variable Quantum Key Distribution
Research involving the shot-noise unit (SNU) in continuous-variable quantum key distribution systems revealed a vulnerability to polarization attacks. The study demonstrates how the practical SNU can be controlled by an eavesdropper, which impacts the security of these systems. This research has implications for improving the security measures in quantum communication (Zhao et al., 2018).
4. Biology of SNU Cell Lines
The SNU (Seoul National University) cell lines, established from Korean cancer patients, have been instrumental in various scientific research fields. These cell lines encompass a wide array of cancers and have been characterized in terms of their genetic and epigenetic alterations. The extensive use and reporting of SNU cell lines in international journals underline their significance in cancer research (Ku & Park, 2005).
5. Emissivity Measurement for Analysis of SNU-RCCS
Research focused on SNU-RCCS, a Reactor Cavity Cooling System developed by Seoul National University for Very High Temperature Reactor application, emphasizes the importance of accurately determining the emissivity of reactor vessels. This study developed methods to compensate factors affecting emissivity measurement, which is crucial for analyzing radiation heat transfer in VHTRs (Cho, Kim, & Park, 2006).
6. Massively-Parallel Single Nucleus RNA-seq with DroNc-seq
DroNc-seq, an advancement in single-nucleus RNA sequencing (sNuc-seq), allows for high-throughput profiling of RNA from preserved or difficult-to-dissociate tissues. This technology has been instrumental in enabling sensitive and efficient classification of cell types, paving the way for comprehensive cell atlases (Habib et al., 2017).
Propriétés
Numéro CAS |
1621513-98-1 |
|---|---|
Nom du produit |
SNU-BP |
Formule moléculaire |
C31H31N3O7 |
Poids moléculaire |
557.6 |
Nom IUPAC |
2-(4-(5-(1-((Benzyl(phenylcarbamoyl)carbamoyl)oxy)propyl)isoxazol-3-yl)phenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C31H31N3O7/c1-4-26(27-19-25(33-41-27)22-15-17-24(18-16-22)40-31(2,3)28(35)36)39-30(38)34(20-21-11-7-5-8-12-21)29(37)32-23-13-9-6-10-14-23/h5-19,26H,4,20H2,1-3H3,(H,32,37)(H,35,36) |
Clé InChI |
ZSXBRYSZYSRMSB-UHFFFAOYSA-N |
SMILES |
CC(C)(OC1=CC=C(C2=NOC(C(OC(N(CC3=CC=CC=C3)C(NC4=CC=CC=C4)=O)=O)CC)=C2)C=C1)C(O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SNU-BP; SNUBP; SNU BP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



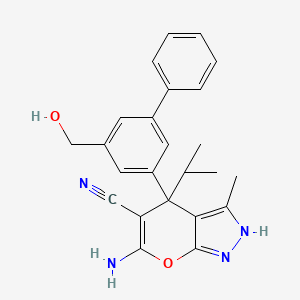
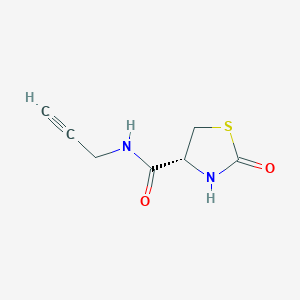
![4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B610826.png)
![6-Amino-2-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrimidin-4(3H)-one](/img/structure/B610828.png)
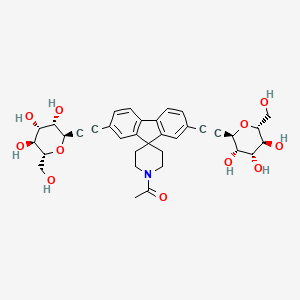
![disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B610837.png)
![(2S,3S)-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)-2-({4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)propanenitrile](/img/structure/B610841.png)
